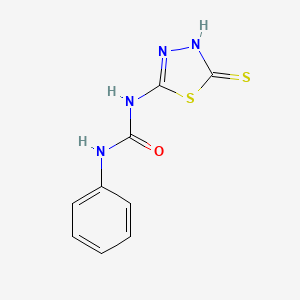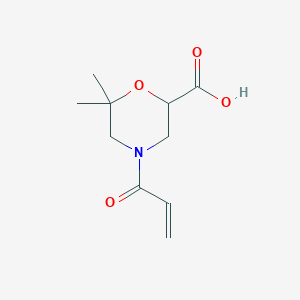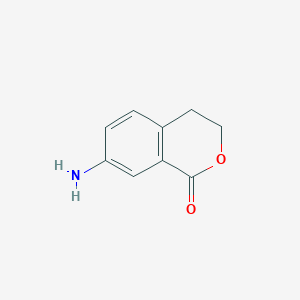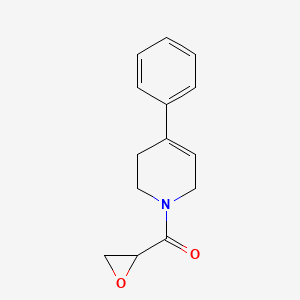![molecular formula C14H13N3OS B2513747 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione CAS No. 688354-87-2](/img/no-structure.png)
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione consists of a quinazoline ring attached to a methylfuran ring via a methylene bridge. The quinazoline ring contains a thione group, which is a sulfur analog of a carbonyl group.Chemical Reactions Analysis
While specific chemical reactions involving 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione are not available, similar compounds have been used in various reactions. For instance, furfuryl alcohol derivatives have been used in the production of bis(furan-2-yl)methane derivatives, a process that involves a catalyst-free method in the presence of H2O and air .Applications De Recherche Scientifique
Antimicrobial, Analgesic, and Anti-inflammatory Applications
Quinazoline derivatives have been synthesized and evaluated for their potential antimicrobial, analgesic, and anti-inflammatory properties. Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, which showed promising activity against microbes, as well as notable analgesic and anti-inflammatory effects. The study suggests that specific substituents at the 3rd position of the quinazoline derivatives are crucial for these activities, highlighting the therapeutic potential of these compounds in developing new treatments with reduced side effects (Dash et al., 2017).
Antitumor Activity
The synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, was aimed at improving its in vivo evaluability due to its low aqueous solubility. Bavetsias et al. (2002) introduced amino functionalities at the 2-position of the quinazolin-4-one ring, resulting in compounds that were not only more water-soluble than CB30865 but also exhibited up to six-fold higher cytotoxicity, retaining the unique biochemical characteristics of the original compound (Bavetsias et al., 2002).
Synthesis and Biological Activity
The synthesis of new compounds with potential biological activity is an ongoing area of research. For instance, compounds with a quinazoline backbone have been designed to target specific biological pathways. The synthesis of 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds by Párkányi and Schmidt (2000) aimed at exploring their biological activities, with expectations of these compounds to exhibit significant biological effects (Párkányi & Schmidt, 2000).
Antioxidant, Anti-inflammatory, and Analgesic Activities
El-Gazzar et al. (2009) synthesized azolopyrimidoquinolines and pyrimidoquinazolines, assessing their antioxidant, anti-inflammatory, and analgesic activities. Their findings indicated that certain compounds within this series showed high inhibitory antioxidant activity and potent anti-inflammatory effects, suggesting their potential for therapeutic applications (El-Gazzar et al., 2009).
Propriétés
Numéro CAS |
688354-87-2 |
|---|---|
Nom du produit |
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione |
Formule moléculaire |
C14H13N3OS |
Poids moléculaire |
271.34 |
Nom IUPAC |
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C14H13N3OS/c1-9-6-7-10(18-9)8-15-13-11-4-2-3-5-12(11)16-14(19)17-13/h2-7H,8H2,1H3,(H2,15,16,17,19) |
Clé InChI |
CWIWHIRWCGSPJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CNC2=NC(=S)NC3=CC=CC=C32 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



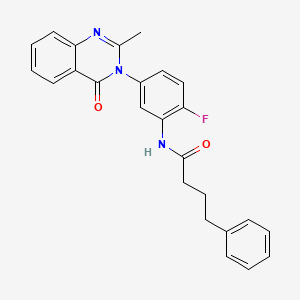
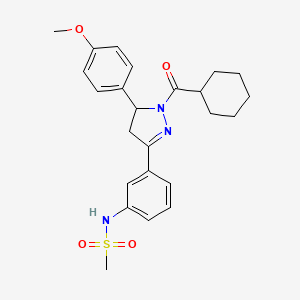
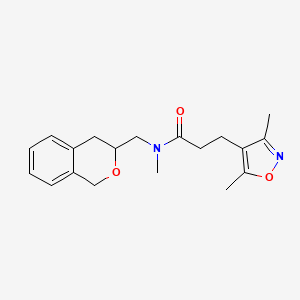
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)
![6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513674.png)
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)
![N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2513677.png)
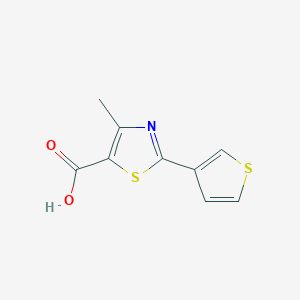
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2513680.png)
![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)
